3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps, including the formation of the piperazine, pyrazole, and pyridazine rings.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput screening and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-(pyrrolidine-1-sulfonamido)methyl-5-(5-(4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of piperazine, pyrazole, and pyridazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18Cl2N6 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
InChI |
InChI=1S/C18H18Cl2N6/c19-15-3-2-14(16(20)12-15)13-24-8-10-25(11-9-24)17-4-5-18(23-22-17)26-7-1-6-21-26/h1-7,12H,8-11,13H2 |
InChI Key |
YLZTYBHITPNBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=NN=C(C=C3)N4C=CC=N4 |
Origin of Product |
United States |
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